molecular formula C11H11BrN2O2S B2724650 Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate CAS No. 1286718-71-5

Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate

Cat. No. B2724650
CAS RN: 1286718-71-5
M. Wt: 315.19
InChI Key: ZQVZUAHKSOXNGS-UHFFFAOYSA-N
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Description

Ethyl (6-bromo-4-methylbenzo[d]thiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzo[d]thiazol-2-ylcarbamates . These compounds have been synthesized and evaluated for their potential as anticonvulsants . The structures of these compounds were confirmed based on their physical and spectral data .


Synthesis Analysis

The synthesis of substituted benzo[d]thiazol-2-ylcarbamates involves a series of chemical reactions . The compounds were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The colorimetric assays established weak COX-1 inhibitory activity of these compounds .


Molecular Structure Analysis

The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The target compounds have shown significant activity in PTZ-induced convulsion and maximal electroshock models . Some of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .


Physical And Chemical Properties Analysis

These compounds are high melting solids and are found to be soluble in DMSO . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate compounds were synthesized and characterized using spectroscopic and X-ray diffraction techniques. Computational studies using DFT were also performed to understand their geometry and optical properties, suggesting significant nonlinear optical (NLO) character, indicating potential applications in technology and materials science (Haroon et al., 2019).

Biological Activities

  • A series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant antifilarial activity and growth inhibition in L1210 cells, pointing towards potential antineoplastic and antifilarial applications (Ram et al., 1992).

Chemical Properties and Reactions

  • Piperidine substituted benzothiazole derivatives were synthesized, showing good antibacterial and antifungal activities, suggesting the importance of thiazole derivatives in developing new antimicrobial agents (Shafi et al., 2021).

Potential Applications

  • The synthesis and study of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates provided insights into the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the versatility of thiazole-based compounds in heterocyclic synthesis (Mohareb et al., 2004).

Future Directions

There is a continuing demand for new anticonvulsant agents as several of the currently available antiepileptic drugs (AEDs) have been associated with severe side effects and fail to control seizures in about 30% of epileptic patients . Therefore, intensive research efforts are being devoted to find new anticonvulsant compounds with promising activity . These compounds could potentially be used to prepare related anti-tumor drugs for lung cancer .

properties

IUPAC Name

ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-3-16-11(15)14-10-13-9-6(2)4-7(12)5-8(9)17-10/h4-5H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZUAHKSOXNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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